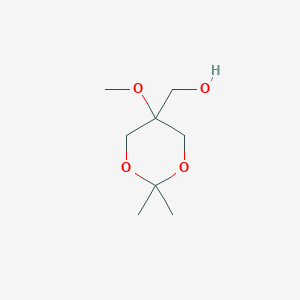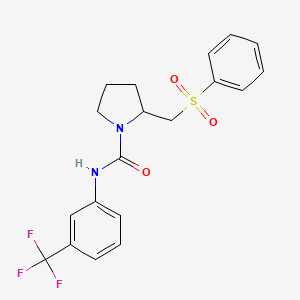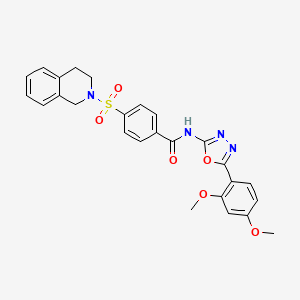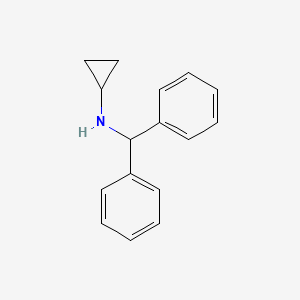
(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol” is a chemical compound with a molecular weight of 146.19 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a method for in situ generation of 1,3-dioxan-5-one derivatives was developed. These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 . This indicates that the compound has a molecular structure with 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 146.19 . The physical form is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Bidentate Chelation-Controlled Asymmetric Synthesis
(S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's role in facilitating stereocontrolled organic synthesis (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).
Catalysis and Renewable Chemicals Production
The acid-catalyzed condensation of glycerol with aldehydes and ketones to cyclic acetals demonstrates the use of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives in producing platform chemicals from renewable materials. This research highlights the potential of these compounds in creating precursors for valuable chemicals and materials (J. Deutsch, Andreas Martin, & H. Lieske, 2007).
Electrosynthesis Applications
In the field of electrosynthesis, this compound derivatives have been used in the oxidation of furan and the reduction of methanol solvent. This process demonstrates the compound's utility in high-yield, pure product synthesis via a paired electrosynthesis approach, offering a sustainable method for chemical synthesis (D. Horii, M. Atobe, T. Fuchigami, & F. Marken, 2005).
Surface Chemistry and Catalysis
The study on the selective oxidation of methanol to form dimethoxymethane and methyl formate over a monolayer V2O5/TiO2 catalyst provides insights into the role of this compound derivatives in catalysis. This research explores the mechanistic aspects of methanol oxidation, illustrating the compound's significance in understanding and improving catalytic processes (V. Kaichev et al., 2014).
Synthesis and Crystal Structure Analysis
Research on the synthesis and crystal structure of (4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol showcases the compound's application in structural chemistry, providing valuable information on molecular configuration and intermolecular interactions. This study contributes to the broader understanding of the structural aspects of similar compounds (M. Li, Y. Wang, & R. Chen, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(4-9,10-3)6-12-7/h9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQULEYCNVVOIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)

![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)

![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)
